molecular formula C31H38N4O3 B13107592 methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate

methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate

Cat. No.: B13107592
M. Wt: 514.7 g/mol
InChI Key: FCKBMUWTFXDGML-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This reaction typically occurs under reflux conditions in methanol, yielding the desired indole derivative in good yield. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate involves its role as an intermediate in the synthesis of Alectinib. Alectinib inhibits the activity of anaplastic lymphoma kinase (ALK) by binding to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation . This inhibition leads to reduced cell proliferation and induces apoptosis in ALK-positive cancer cells.

Comparison with Similar Compounds

Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of Alectinib, a crucial drug for treating ALK-positive non-small cell lung cancer .

Biological Activity

Methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₃₁H₃₈N₄O₃
Molecular Weight 502.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Nrf2 Activation : The compound has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. This activation can lead to increased expression of antioxidant proteins and detoxifying enzymes, contributing to its potential therapeutic effects in inflammatory diseases .
  • G Protein-Coupled Receptor (GPCR) Modulation : Research indicates that related compounds affect GPCR signaling pathways, which are crucial for numerous physiological processes. These interactions can modulate intracellular calcium levels and influence smooth muscle contraction, potentially impacting conditions such as asthma and cardiovascular diseases .
  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory activity, making it a candidate for treating various inflammatory disorders. Its ability to inhibit pro-inflammatory cytokines suggests potential utility in conditions like rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antioxidant Activity : By enhancing Nrf2 activation, the compound reduces oxidative stress markers in vitro and in vivo.
  • Anti-cancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of methyl 6-cyano derivatives on a murine model of arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Properties

IUPAC Name

methyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O3/c1-5-22-7-8-23(19-27(22)35-12-10-24(11-13-35)34-14-16-38-17-15-34)31(2,3)29-28(30(36)37-4)25-9-6-21(20-32)18-26(25)33-29/h6-9,18-19,24,33H,5,10-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKBMUWTFXDGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC)N4CCC(CC4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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